![molecular formula C15H19NO2 B6610528 N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide CAS No. 2866333-82-4](/img/structure/B6610528.png)
N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(hydroxymethyl)bicyclo[211]hexane-2-carboxamide is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide typically involves a multi-step process. One common approach is the photochemical [2 + 2] cycloaddition of 1,5-dienes to form the bicyclo[2.1.1]hexane core . This reaction is often catalyzed by light and requires specific conditions, such as the use of a mercury lamp .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. the use of specialized equipment and glassware is necessary to handle the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, with reagents such as sodium hydride and alkyl halides.
Major Products:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Introduction of various substituents at the benzyl group.
Scientific Research Applications
N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide involves its interaction with specific molecular targets. The bicyclo[2.1.1]hexane framework provides a rigid and stable structure that can mimic the topological characteristics of substituted benzenes . This allows the compound to interact with biomacromolecules in a similar manner, potentially enhancing its pharmacokinetic properties and biological activity .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.1]heptane: Another bicyclic structure with applications in medicinal chemistry.
Uniqueness: N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide is unique due to its specific substitution pattern and the presence of both a hydroxymethyl and a carboxamide group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-10-15-7-12(8-15)6-13(15)14(18)16-9-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXMKMHLMGDKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)NCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
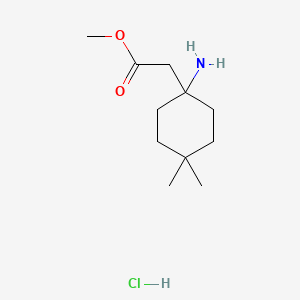
![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)
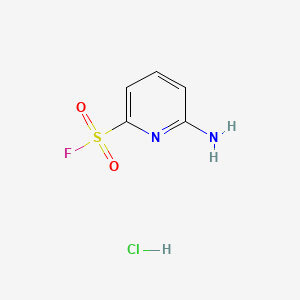
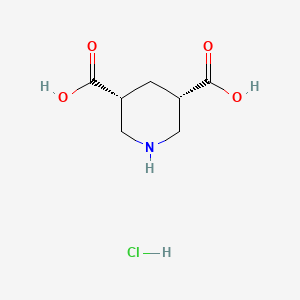
![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)
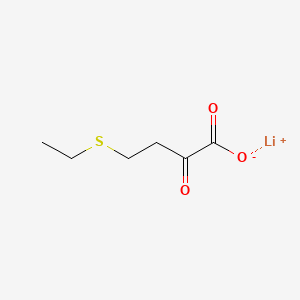
![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)

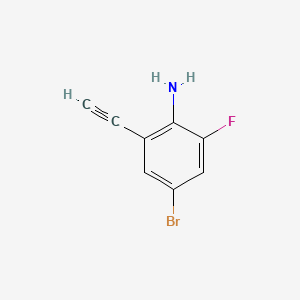
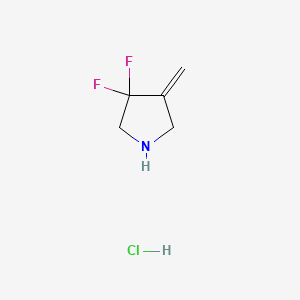
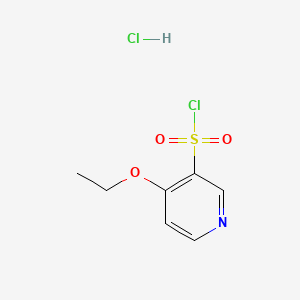
![3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B6610549.png)
